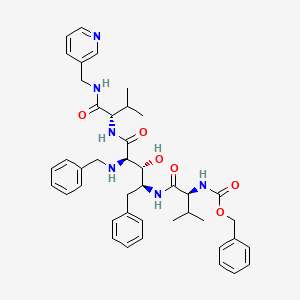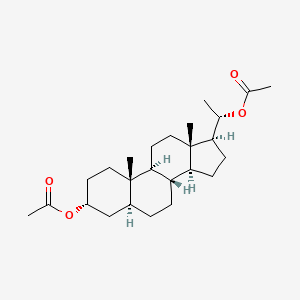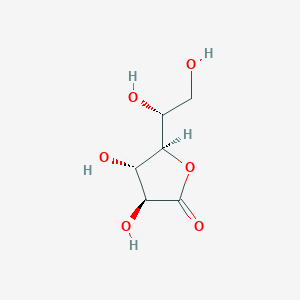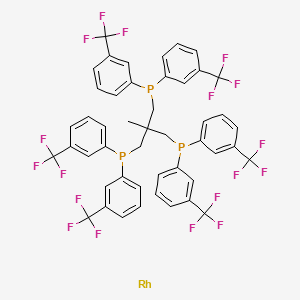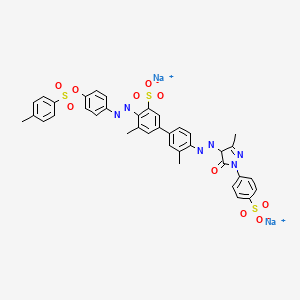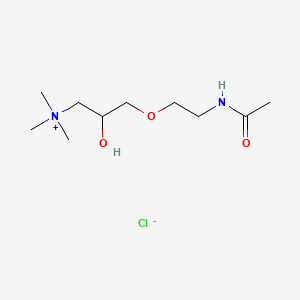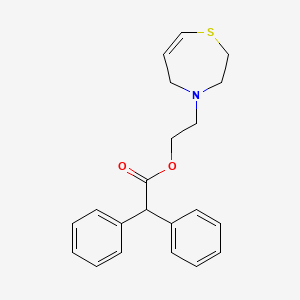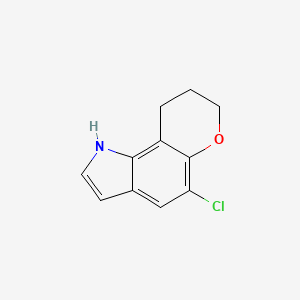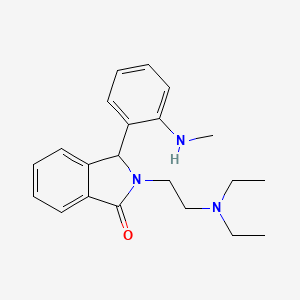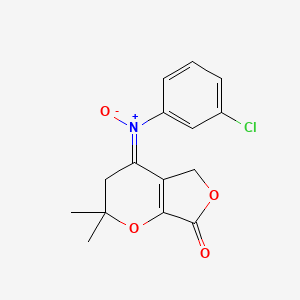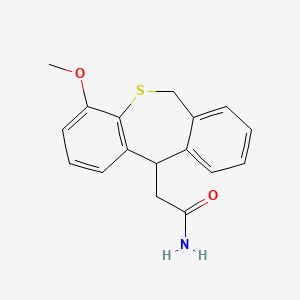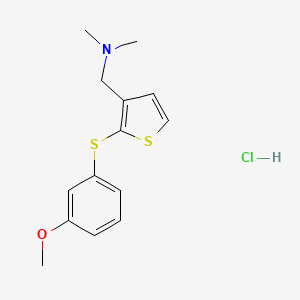
3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of a thiophene ring, a methanamine group, and a methoxyphenylthio group, along with a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps, including the formation of the thiophene ring, the introduction of the methanamine group, and the attachment of the methoxyphenylthio group. Common reagents used in these reactions may include thiophene precursors, amines, and methoxyphenylthiol compounds. Reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiophene ring or the methoxyphenylthio group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Used in the development of materials with specific properties, such as conductivity or reactivity.
Wirkmechanismus
The mechanism of action of 3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenemethanamine derivatives: Compounds with similar thiophene and methanamine structures.
Methoxyphenylthio compounds: Compounds containing the methoxyphenylthio group.
Uniqueness
3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
134478-62-9 |
|---|---|
Molekularformel |
C14H18ClNOS2 |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
1-[2-(3-methoxyphenyl)sulfanylthiophen-3-yl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NOS2.ClH/c1-15(2)10-11-7-8-17-14(11)18-13-6-4-5-12(9-13)16-3;/h4-9H,10H2,1-3H3;1H |
InChI-Schlüssel |
TYWLMZWGAPKJMB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(SC=C1)SC2=CC=CC(=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
